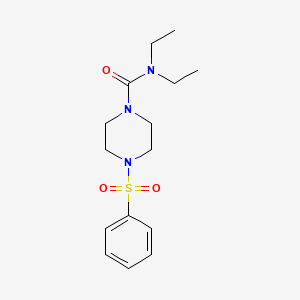

N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide

説明

特性

IUPAC Name |

4-(benzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-3-16(4-2)15(19)17-10-12-18(13-11-17)22(20,21)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXQRNKRMQPOPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801921 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated and continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives.

科学的研究の応用

Antiviral Applications

N,N-Diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide has shown promise as an antiviral agent. Studies indicate that it acts as an inhibitor of viral replication mechanisms, particularly against viruses such as chikungunya. The compound's ability to disrupt viral processes positions it as a potential therapeutic agent for treating viral infections .

Enzyme Inhibition

Research has highlighted the compound's inhibitory effects on specific cytochrome P450 enzymes. This inhibition is crucial for understanding its mechanism of action against pathogens like Leishmania, which can lead to the development of effective treatments for associated diseases .

Synthesis and Structural Variations

The synthesis of N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide typically involves several key steps that allow for structural modifications to enhance biological activity:

- Formation of Piperazine Ring : Utilizing reductive amination and nucleophilic substitution reactions.

- Sulfonylation : Adding the phenylsulfonyl group to the piperazine core.

- Carboxamide Formation : Introducing the carboxamide functional group to complete the synthesis.

These synthetic routes enable the exploration of various derivatives with distinct pharmacological profiles.

Comparative Analysis of Related Compounds

The versatility of piperazine derivatives is evident when comparing N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide with other structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N,N-Diethyl-4-methylpiperazine-1-carboxamide | Piperazine derivative | Antiparasitic activity |

| N,N-Diethyl-4-naphthalene-2-sulfonylpiperazine-1-carboxamide | Piperazine derivative | Antiviral properties |

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Pyrimidine derivative | Inhibitor against chikungunya virus |

| N,N-Diethyl-4-(4-methoxyphenyl)piperazine-1-carboxamide | Piperazine derivative | Potential anticancer activity |

This table illustrates the diverse therapeutic applications of piperazine derivatives, emphasizing the unique profile of N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide:

- Chikungunya Virus Inhibition : Research demonstrated that derivatives of this compound effectively inhibit chikungunya virus replication, showcasing its antiviral potential .

- Cytochrome P450 Interaction : Investigations into its interaction with cytochrome P450 enzymes revealed significant insights into its metabolic pathways and potential drug-drug interactions .

- Antiparasitic Activity : Related compounds have been studied for their antiparasitic effects, suggesting that modifications to the piperazine structure can yield effective treatments for parasitic infections.

作用機序

The mechanism of action of N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The compound’s structural relatives can be categorized based on substitutions at the piperazine carboxamide or the 4-position sulfonyl/phenyl groups . Key analogues include:

Pharmacological Activity

- Antiproliferative Effects : The 4-methyl-N-(p-tolyl)piperazine-1-carboxamide () shows enhanced cell cycle arrest in cancer cells compared to the target compound, likely due to the methyl and tolyl groups optimizing steric interactions with cellular targets.

- Receptor Selectivity : In dopamine D3 receptor ligands (), the carboxamide linker is critical for selectivity. Removal of the carbonyl group reduces D3R affinity by >100-fold, highlighting the importance of this moiety in the target compound.

- TRPM8 Inhibition : Compounds like BCTC () with chloropyridinyl substitutions exhibit potent TRPM8 inhibition, suggesting that the sulfonyl group in the target compound may offer alternative binding modes.

Physicochemical Properties

- Lipophilicity : The fluorinated analogue () has a logP of 2.92, while the sulfonyl group in the target compound likely increases polarity, reducing logP but improving solubility.

生物活性

N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the areas of antiviral and anticancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide is C16H25N3O2S, with a molecular weight of approximately 325.46 g/mol. The compound features a piperazine ring, which is a common structure in many biologically active compounds, and is modified with a phenylsulfonyl group and a carboxamide functional group.

Antiviral Activity

N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide has shown promising antiviral properties, particularly against the chikungunya virus (CHIKV). Research indicates that the compound acts as an inhibitor by disrupting viral replication mechanisms. In structure-activity relationship (SAR) studies, modifications to the compound have been linked to improved antiviral efficacy and selectivity. For instance, certain analogues demonstrated enhanced activity with selectivity indices greater than 61 against CHIKV strains .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have indicated that it can inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism and cancer pathways. This inhibition may lead to reduced tumor growth and improved outcomes in cancer models .

The mechanism by which N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide exerts its biological effects involves interactions with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways, which can affect both viral replication and cancer cell proliferation.

- Cell Penetration : Interaction studies suggest that the compound can effectively penetrate cellular membranes, allowing it to reach intracellular targets .

Comparative Analysis with Similar Compounds

To better understand the potential of N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N,N-diethyl-4-methylpiperazine-1-carboxamide | Piperazine derivative | Antiparasitic activity |

| N,N-diethyl-4-naphthalene-2-sulfonylpiperazine-1-carboxamide | Piperazine derivative | Antiviral properties |

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Pyrimidine derivative | Inhibitor against chikungunya virus |

| N,N-diethyl-4-(4-methoxyphenyl)piperazine-1-carboxamide | Piperazine derivative | Potential anticancer activity |

This table highlights the versatility of piperazine derivatives in medicinal chemistry while emphasizing the unique profile of N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Antiviral Efficacy : In a study published in ACS Medicinal Chemistry Letters, researchers identified several analogues of N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide that exhibited potent antiviral activity against CHIKV. The modifications led to improved selectivity and lower cytotoxicity compared to initial compounds .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent against certain cancers .

- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that the compound effectively inhibits cytochrome P450 enzymes, which play a critical role in drug metabolism and cancer progression .

Q & A

Q. What are the key steps and optimal conditions for synthesizing N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide?

Synthesis typically involves coupling reactions between substituted piperazine precursors and phenylsulfonyl/carboxamide moieties. For example:

- Step 1: React 1-(phenylsulfonyl)piperazine with diethylcarbamoyl chloride using coupling agents like EDC or DCC in solvents such as DCM or DMF .

- Step 2: Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product .

- Optimization: Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for carboxamide precursors) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns on the piperazine ring and phenyl groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How is the compound screened for initial biological activity in academic settings?

- In vitro assays: Test binding affinity to receptors (e.g., dopamine D2/D3) via competitive radioligand assays .

- Enzyme inhibition studies: Evaluate interactions with targets like kinases or proteases using fluorometric or colorimetric substrates .

- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining high enantiomeric purity?

- Continuous flow chemistry: Reduces reaction time and improves yield consistency (e.g., 85–90% yield under 2-hour residence time) .

- Chiral resolution: Use chiral stationary phases (CSPs) in preparative HPLC or employ asymmetric catalysis (e.g., BINAP ligands) during sulfonylation .

- Automated purification: Implement flash chromatography systems with inline UV monitoring to isolate stereoisomers .

Q. What structural modifications enhance selectivity for dopamine D3 receptors over D2 receptors?

- Carboxamide linker criticality: Removal of the carbonyl group reduces D3R binding affinity by >100-fold, as shown in SAR studies .

- Substituent effects: Introducing 2,3-dichlorophenyl or 2-methoxyphenyl groups on the piperazine ring improves D3R selectivity (>1,000-fold) via hydrophobic interactions with the E2 loop .

- Molecular docking: Validate modifications using Glide or AutoDock Vina to predict binding poses in D3R crystal structures (PDB: 3PBL) .

Q. How can computational methods resolve contradictions in biological activity data?

- Molecular dynamics (MD) simulations: Analyze ligand-receptor stability over 100-ns trajectories to explain divergent IC50 values across assays .

- Free energy perturbation (FEP): Quantify binding energy differences caused by minor structural changes (e.g., fluorophenyl vs. chlorophenyl substitutions) .

- ADMET prediction: Use SwissADME or ADMETLab to correlate pharmacokinetic properties (e.g., BBB permeability) with in vivo efficacy discrepancies .

Q. What strategies address inconsistencies in enzyme inhibition data across studies?

- Assay standardization: Use identical buffer conditions (e.g., pH 7.4, 1 mM Mg²⁺) and substrate concentrations (Km values) to minimize variability .

- Metabolite profiling: LC-MS/MS to detect degradation products (e.g., hydrolyzed carboxamide) that may interfere with activity .

- Orthogonal assays: Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。